molecular formula C20H20N4O2S B2736305 2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1251695-34-7

2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2736305
M. Wt: 380.47
InChI Key: BRKBKFYTGACIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Characterization

The compound 2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline is related to a class of heterocyclic compounds that have been extensively studied for their synthesis and chemical properties. For instance, the synthesis and characterization of piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been documented, highlighting the versatility of these compounds in generating a diverse array of structures through various chemical reactions (Zaki et al., 2019). These syntheses often involve the construction of complex molecules from simpler precursors, demonstrating the potential for creating a wide range of chemically and biologically active compounds.

Antimicrobial Investigation

Several studies have explored the antimicrobial properties of compounds structurally related to 2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline. For example, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines have been synthesized and demonstrated promising antimicrobial activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2021). These findings indicate the potential of such compounds in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant infections.

Chemical Reactions and Functionalization

Compounds within the same chemical family as 2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline have been utilized in various chemical reactions to yield novel heterocyclic structures. For instance, reactions incorporating redox-neutral amine C-H functionalization steps have been employed to synthesize pyrrolidine and tetrahydroisoquinoline derivatives (Zhu & Seidel, 2016). These methodologies highlight the compound's role in facilitating innovative synthetic routes to access complex molecular architectures, useful in medicinal chemistry and materials science.

Cytotoxic Evaluation

Further research has extended into evaluating the cytotoxic effects of related compounds, with some studies revealing that certain derivatives exhibit promising inhibitory effects against cancer cell lines (El-Deen et al., 2016). This suggests potential applications of 2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives in the development of new anticancer therapies, underlining the importance of continued research in this area.

Safety And Hazards

The safety and hazards of oxadiazoles can vary greatly depending on their specific structures and substituents. No specific information was found for the compound you mentioned.


properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-17-22-20(26-23-17)15-7-8-18(21-11-15)27-13-19(25)24-10-9-14-5-3-4-6-16(14)12-24/h3-8,11H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKBKFYTGACIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

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